N-(2-(4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of phthalic anhydride with glycine to yield 2-(1,3-dioxoisoindolin-2-yl) acetic acid. Further chlorination of this product yields 2-(1,3-dioxoisoindolin-2-yl) acetyl chloride . The reaction of para-bromoaniline yields N-(4-bromophenyl)-2-(1,3-dioxoisoindolin-2-yl) acetamide .Molecular Structure Analysis
The molecular formula of the compound is C23H27ClN4O4S, and it has a molecular weight of 491. The crystal structure of similar compounds has been studied, providing insights into their molecular structure .Scientific Research Applications
Chemical Structure Analysis and Synthesis
The compound N-(1,3-dioxoisoindolin-2yl)benzamide, closely related to the chemical , has been analyzed for its crystal structure, spectroscopy, SEM analysis, and computational studies. It was synthesized from an ethanolic solution of 2-hydroxy-1H-isoindole-1,3(2H)-dione and 4-chloroaniline. This research could provide foundational knowledge for understanding and synthesizing compounds like N-(2-(4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride (Bülbül et al., 2015).
Antimicrobial and Antitubercular Activities
Several studies have demonstrated the potential antimicrobial and antitubercular activities of compounds structurally similar to the one . For instance, carbodithioate derivatives displaying promising antimicrobial activity against gram-positive and gram-negative bacteria, as well as significant inhibition against Mycobacterium tuberculosis, indicate a potential research application for related compounds in addressing tuberculosis and other microbial infections (Akhaja & Raval, 2013).
Antipsychotic Agent Development
Research into heterocyclic carboxamides suggests potential antipsychotic applications, with studies evaluating compounds for their binding to dopamine and serotonin receptors and their efficacy in behavioral models. This area of research could be relevant for developing new treatments for psychiatric disorders (Norman et al., 1996).
Mechanism of Action
Based on the structural components of the compound, it contains an isoindoline nucleus , which is found in many bioactive compounds and has been associated with various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
The compound also contains a 1,3-dioxoisoindolin-2-yl group , which is a part of many compounds with promising applications in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
properties
IUPAC Name |
N-[2-[4-[4-(1,3-dioxoisoindol-2-yl)butanoyl]piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O6.ClH/c31-23(6-3-10-30-25(33)19-4-1-2-5-20(19)26(30)34)29-14-12-28(13-15-29)11-9-27-24(32)18-7-8-21-22(16-18)36-17-35-21;/h1-2,4-5,7-8,16H,3,6,9-15,17H2,(H,27,32);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEDVUMTFSODKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)CCCN4C(=O)C5=CC=CC=C5C4=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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